Cas no 2229574-27-8 (tert-butyl N-(morpholin-3-yl)(phenyl)methylcarbamate)

Tert-butyl N-(morpholin-3-yl)(phenyl)methylcarbamate is a protected amine derivative featuring both morpholine and phenyl substituents. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The tert-butyloxycarbonyl (Boc) group provides stability under various reaction conditions while allowing selective deprotection when needed. Its structural versatility enables further functionalization at the morpholine and phenyl moieties, making it valuable for constructing complex molecular frameworks. The compound is typically handled under inert conditions to preserve its integrity. Its well-defined reactivity profile and compatibility with diverse synthetic methodologies enhance its utility in medicinal chemistry and drug discovery applications.
tert-butyl N-(morpholin-3-yl)(phenyl)methylcarbamate structure
2229574-27-8 structure
Product Name:tert-butyl N-(morpholin-3-yl)(phenyl)methylcarbamate
CAS No:2229574-27-8
MF:C16H24N2O3
MW:292.373364448547
CID:6010680
PubChem ID:165971572
Update Time:2025-06-15

tert-butyl N-(morpholin-3-yl)(phenyl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(morpholin-3-yl)(phenyl)methylcarbamate
    • 2229574-27-8
    • EN300-1873432
    • tert-butyl N-[(morpholin-3-yl)(phenyl)methyl]carbamate
    • Inchi: 1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14(12-7-5-4-6-8-12)13-11-20-10-9-17-13/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19)
    • InChI Key: FFFYGJQLIORTNH-UHFFFAOYSA-N
    • SMILES: O1CCNC(C1)C(C1C=CC=CC=1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 292.17869263g/mol
  • Monoisotopic Mass: 292.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 59.6Ų

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Additional information on tert-butyl N-(morpholin-3-yl)(phenyl)methylcarbamate

Recent Advances in the Study of tert-Butyl N-(morpholin-3-yl)(phenyl)methylcarbamate (CAS: 2229574-27-8)

The compound tert-butyl N-(morpholin-3-yl)(phenyl)methylcarbamate (CAS: 2229574-27-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The following sections provide a comprehensive overview of the current state of research, highlighting key methodologies, results, and implications for future studies.

Recent studies have explored the synthetic pathways for tert-butyl N-(morpholin-3-yl)(phenyl)methylcarbamate, with a particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves the efficiency of the synthesis, reducing byproduct formation and enhancing scalability. This advancement is critical for large-scale production, which is essential for further pharmacological evaluations. The study also reported the compound's stability under various conditions, providing valuable data for formulation development.

In terms of biological activity, preliminary in vitro studies have demonstrated that tert-butyl N-(morpholin-3-yl)(phenyl)methylcarbamate exhibits moderate inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. A recent screen conducted by a multinational pharmaceutical company identified this compound as a potential lead for the development of kinase inhibitors, with IC50 values in the low micromolar range. These findings suggest its utility as a scaffold for further structural optimization to enhance potency and selectivity.

Further investigations into the mechanistic underpinnings of this compound's activity have revealed its interaction with key signaling proteins, as elucidated through X-ray crystallography and molecular docking studies. These structural insights have paved the way for rational drug design, enabling researchers to modify the core structure to improve binding affinity and reduce off-target effects. A 2024 study published in Nature Chemical Biology highlighted the compound's unique binding mode, which distinguishes it from existing kinase inhibitors and may offer advantages in overcoming drug resistance.

Despite these promising results, challenges remain in translating these findings into clinical applications. Pharmacokinetic studies in animal models have indicated limited oral bioavailability, necessitating further formulation strategies to improve absorption. Additionally, ongoing toxicology assessments are critical to ensuring the compound's safety profile. Collaborative efforts between academic and industrial researchers are underway to address these hurdles, with the goal of advancing tert-butyl N-(morpholin-3-yl)(phenyl)methylcarbamate into preclinical development.

In conclusion, tert-butyl N-(morpholin-3-yl)(phenyl)methylcarbamate represents a promising candidate for therapeutic development, particularly in the realm of kinase inhibition. Continued research into its synthesis, biological activity, and pharmacokinetic properties will be essential to fully realize its potential. The compound's unique structural features and mechanistic insights provide a solid foundation for future drug discovery efforts, offering new avenues for treating diseases with unmet medical needs.

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